1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)-
Description
This compound, commonly known as Cyproconazole (CAS No. 94361-06-5), is a triazole-class fungicide with the molecular formula C₁₅H₁₈ClN₃O (molecular weight: 291.78 g/mol) . It features a 1,2,4-triazole ring substituted with a 4-chlorophenyl group and a branched cyclopropyl-methyl-ethyl chain. The stereochemistry at the α-position is specified as (αR), which is critical for its biological activity . Cyproconazole is widely used in agriculture to control fungal pathogens in cereals, fruits, and vegetables, marketed under trade names such as Alto® and Sentinel® . Its mechanism involves inhibition of fungal cytochrome P450 lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis .
Properties
CAS No. |
103183-65-9 |
|---|---|
Molecular Formula |
C16H20ClN3O |
Molecular Weight |
305.80 g/mol |
IUPAC Name |
(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C16H20ClN3O/c1-15(2,12-3-4-12)16(21,9-20-11-18-10-19-20)13-5-7-14(17)8-6-13/h5-8,10-12,21H,3-4,9H2,1-2H3/t16-/m0/s1 |
InChI Key |
LHDGDQZODHEIPT-INIZCTEOSA-N |
SMILES |
CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
Isomeric SMILES |
CC(C)(C1CC1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
San 89-485 Sandoz 89-485 SDZ 89-485 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)- typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chlorophenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.
Cyclopropyl and methyl group addition: These groups can be introduced through alkylation reactions.
Final assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might convert certain functional groups to alcohols or amines.
Substitution: The triazole ring and chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol.
Scientific Research Applications
Agricultural Applications
Fungicide : Tebuconazole is widely used as a fungicide in agriculture to control various fungal diseases in crops. Its mode of action involves inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. This disruption leads to the death of the fungal cells.
Case Studies
- Cereal Crop Protection : In a study conducted on wheat and barley, Tebuconazole demonstrated effective control against leaf rust and powdery mildew. The application of Tebuconazole resulted in significant yield improvements and reduced disease incidence compared to untreated controls .
- Fruit and Vegetable Use : Research showed that Tebuconazole effectively controls fungal pathogens in fruit crops such as apples and grapes. The compound was found to reduce the incidence of Botrytis cinerea, a common pathogen affecting these crops .
Pharmaceutical Applications
Antifungal Agent : Beyond its agricultural use, Tebuconazole exhibits potential as an antifungal agent in clinical settings. Its ability to disrupt fungal cell wall synthesis makes it a candidate for treating fungal infections in humans.
Research Insights
- CYP51A1 Inhibition : Tebuconazole acts as a CYP51A1 inhibitor, which is essential for sterol biosynthesis in fungi. This inhibition has been linked to its effectiveness against various fungal strains that pose risks to human health .
- In Vitro Studies : Laboratory studies have shown that Tebuconazole has significant antifungal activity against Candida species and Aspergillus fumigatus. These findings suggest its potential application in treating systemic fungal infections .
Toxicological Considerations
While Tebuconazole is effective against fungi, it is essential to consider its toxicological profile. Studies indicate that exposure to high concentrations can lead to adverse effects on non-target organisms, including aquatic life and beneficial insects. Regulatory agencies have established guidelines for safe application rates to mitigate these risks .
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)- would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting their function, and disrupting biological pathways.
Comparison with Similar Compounds
Comparison with Similar Triazole Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between Cyproconazole and related triazole derivatives:
Key Observations
Fluconazole’s difluorophenyl group increases polarity, favoring systemic distribution in humans, whereas Cyproconazole’s chlorophenyl group enhances lipophilicity for plant cuticle penetration .
Stereochemistry :
Cyproconazole’s (αR) configuration optimizes enantioselective binding to fungal enzymes, unlike racemic mixtures (e.g., Tebuconazole), which may reduce efficacy .
Metabolism and Environmental Impact: Cyproconazole forms glucoside conjugates (e.g., α-(4-chlorophenyl)-α-[1-(2-hydroxycyclopropyl)ethyl]-1H-1,2,4-triazole-1-ethanol glucoside), which influence its environmental persistence . Myclobutanil’s propanenitrile group leads to distinct metabolites like α-(3-hydroxybutyl) derivatives, altering its soil mobility compared to ethanol-substituted triazoles .
Physicochemical Properties :
- LogP Values : Cyproconazole (estimated logP ~3.5) is more lipophilic than Fluconazole (logP ~0.5), favoring adhesion to plant surfaces but increasing bioaccumulation risks .
- Water Solubility : Cyproconazole (solubility ~130 mg/L) is less soluble than Fluconazole (>1 g/L), affecting its formulation and rainfastness .
Efficacy and Resistance
- Cyproconazole demonstrates broad-spectrum activity against Puccinia spp. (wheat rust) and Erysiphe graminis (powdery mildew), with EC₅₀ values of 0.1–1.0 ppm .
- Resistance risks are lower compared to Myclobutanil due to its rigid cyclopropyl group, which reduces target-site mutations .
Regulatory Status
Biological Activity
1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-cyclopropyl-1-methylethyl)-,(αR)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of fungicides and anticancer agents. This article delves into its biological activity based on diverse research findings and case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 94361-07-6 |
| Molecular Formula | C15H18ClN3O |
| Molecular Weight | 291.78 g/mol |
| Melting Point | 124-126 °C |
| Boiling Point | 479.1 °C (predicted) |
| Density | 1.32 g/cm³ (predicted) |
| Solubility | Slightly soluble in DMSO and Methanol |
This compound is a diastereomer of cyproconazole, a well-known fungicide used in wood preservation to prevent decay caused by fungi .
Antifungal Activity
As a derivative of triazole, this compound exhibits antifungal properties similar to other triazole-based fungicides. Triazoles function by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. This action disrupts fungal cell membrane integrity and leads to cell death. The specific activity of 1H-1,2,4-Triazole-1-ethanol against various fungal strains has been documented but requires further elucidation through comparative studies with established antifungals like cyproconazole .
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally related to 1H-1,2,4-Triazole-1-ethanol have shown promising results against various cancer cell lines:
- MCF7 (Breast Cancer) : The compound exhibited significant cytotoxicity with a GI50 value of approximately 10.9 µM.
- NCI-H460 (Lung Cancer) : Demonstrated a GI50 value of 11.8 µM.
- SF-268 (Central Nervous System Cancer) : Showed a GI50 value of 9.89 µM.
These results indicate that the compound may interfere with cellular proliferation pathways in cancer cells .
The proposed mechanism for the anticancer activity involves the inhibition of key enzymes involved in cell division and survival pathways. Triazoles are known to impact various signaling pathways that regulate apoptosis and cell cycle progression. Further research is needed to delineate the specific molecular targets of this compound.
Study on Anticancer Activity
A study conducted on a series of triazole derivatives indicated that those with a chlorophenyl substituent displayed enhanced anticancer activity compared to their counterparts without such substitutions. The presence of electron-withdrawing groups like chlorine was found to be essential for improving bioactivity against cancer cells .
Synthesis and Evaluation
In another study focusing on the synthesis of triazole derivatives, several compounds were evaluated for their biological activities. The synthesized compounds were characterized using NMR and IR spectroscopy, and their anticancer activities were assessed against multiple human cancer cell lines. The findings suggested that structural modifications significantly influenced biological outcomes .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of the (αR)-enantiomer of this triazole-ethanol derivative to achieve high enantiomeric purity?
- Methodological Answer : Utilize asymmetric catalysis or chiral resolution techniques. For example, palladium-catalyzed reductive cyclization (as demonstrated in related triazole syntheses) can be adapted to control stereochemistry . Chiral HPLC or enzymatic resolution methods (e.g., lipase-mediated kinetic resolution) may further purify enantiomers. Evidence from analogous compounds suggests that substituents on the cyclopropyl group influence reaction pathways, necessitating tailored solvent systems (e.g., DMF/THF) and temperature gradients .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Combine NMR (¹H/¹³C, COSY, HSQC) to verify substituent positions and stereochemistry, and mass spectrometry (EI or ESI-MS) to confirm molecular weight (e.g., molecular ion peak at m/z 328.237, as in NIST data) . X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment, as seen in structurally similar triazole derivatives .
Q. How do steric and electronic effects of the cyclopropyl and 4-chlorophenyl groups influence the compound’s reactivity?
- Methodological Answer : Perform DFT calculations to map steric hindrance (e.g., cyclopropyl’s sp³ hybridization) and electron-withdrawing effects (4-chlorophenyl). Experimental validation via Hammett plots or kinetic isotope effects can isolate electronic contributions . Substituent interactions may alter nucleophilic attack sites during derivatization, as observed in triazole-ethanol analogs .
Advanced Research Questions
Q. What enantiomer-specific differences exist in the compound’s bioactivity, and how can they be mechanistically explained?
- Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition or receptor-binding studies) comparing (αR)- and (αS)-enantiomers. For agrochemical applications (hinted by regulatory data), test fungicidal activity against Fusarium spp. using enantiopure samples . Molecular docking simulations (e.g., AutoDock Vina) can correlate stereochemistry with binding affinity to cytochrome P450 targets .
Q. How can researchers resolve contradictions in reported degradation pathways under environmental conditions?
- Methodological Answer : Perform accelerated degradation studies (pH/UV/thermal stress) with LC-HRMS to identify metabolites. Compare results to existing data on structurally related compounds (e.g., α-(2,4-dichlorophenyl) analogs), noting discrepancies in hydrolysis rates or oxidation products . Isotopic labeling (e.g., ¹⁸O-water) may clarify hydrolytic cleavage mechanisms .
Q. What computational models best predict the compound’s environmental fate and toxicity?
- Methodological Answer : Apply QSAR models (e.g., ECOSAR) to estimate aquatic toxicity, validated against experimental data from EPA databases . For soil persistence, use fugacity models incorporating logP (estimated at ~3.2 from analogs) and biodegradation half-lives. Regulatory data (UN 3082 classification) suggests high environmental persistence, warranting cross-validation with microcosm studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
